6-Methyl-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione
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Overview
Description
6-Methyl-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiourea derivative with a suitable carbonyl compound under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters and purification techniques is crucial to ensure high-quality product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
6-Methyl-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique chemical properties make it useful in various industrial processes, such as catalysis and material science.
Mechanism of Action
The mechanism by which 6-Methyl-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione exerts its effects depends on its specific interactions with molecular targets These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and physiological responses
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Methyl-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione include other thiadiazine derivatives, such as:
- 1,2,6-Thiadiazine-1,1-dioxide
- 1,2,6-Thiadiazine-1,1,3-trione
- 6-Methyl-1,2,6-thiadiazine-1,1-dioxide
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the presence of the lambda6 sulfur atom
Properties
CAS No. |
600718-40-9 |
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Molecular Formula |
C4H6N2O3S |
Molecular Weight |
162.17 g/mol |
IUPAC Name |
6-methyl-1,1-dioxo-1,2,6-thiadiazin-3-one |
InChI |
InChI=1S/C4H6N2O3S/c1-6-3-2-4(7)5-10(6,8)9/h2-3H,1H3,(H,5,7) |
InChI Key |
ZAVMYOXCENQZOG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=O)NS1(=O)=O |
Origin of Product |
United States |
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